Ditazole belongs to the class of oxazole derivatives, which are heterocyclic compounds containing an oxazole ring. It is categorized as a pharmaceutical agent due to its therapeutic applications in treating inflammation and pain.
The synthesis of Ditazole involves several chemical reactions centering around oxazole derivatives. The primary synthetic route includes the reaction of 4,5-diphenyloxazole with diethanolamine. This process typically requires controlled conditions, including:
This method highlights the importance of controlling reaction parameters to achieve desired outcomes in terms of yield and product quality.
The molecular structure of Ditazole can be described by its oxazole ring, which consists of a five-membered heterocyclic structure containing one nitrogen atom and one oxygen atom. Key structural features include:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the molecular structure, providing insights into functional groups and molecular interactions.
Ditazole participates in various chemical reactions that enhance its utility in synthetic chemistry:
These reactions are crucial for modifying Ditazole's structure for specific applications in medicinal chemistry and drug development.
Ditazole exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to decreased synthesis of prostaglandins, which are mediators of inflammation and pain. The mechanism can be outlined as follows:
This dual action makes Ditazole a valuable compound in treating inflammatory conditions and cardiovascular diseases.
Ditazole possesses several notable physical and chemical properties:
These properties influence its formulation in pharmaceutical applications and dictate appropriate storage conditions.
Ditazole has diverse applications across various scientific fields:
Ditazole (CAS Registry Number: 18471-20-0) is systematically named as 2-[(4,5-diphenyl-1,3-oxazol-2-yl)-(2-hydroxyethyl)amino]ethan-1-ol, reflecting its IUPAC nomenclature. Its molecular formula is C₁₉H₂₀N₂O₃, corresponding to a molecular weight of 324.37 g/mol [5] [7]. Structurally, ditazole integrates three key moieties:
The oxazole ring itself is a planar, π-electron-delocalized system exhibiting weak basicity (predicted pKa of conjugate acid: ~14.08). Crystallographic analyses confirm solid-state stability, with a melting point of 100–101°C. The molecule's dipole moment (estimated at ~1.5 D) arises from electronegativity differences between oxygen, nitrogen, and carbon atoms [7] [9]. Spectroscopic signatures include:
Table 1: Physicochemical Properties of Ditazole
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₀N₂O₃ |
Molecular Weight | 324.37 g/mol |
CAS Registry Number | 18471-20-0 |
Melting Point | 100–101°C |
Predicted Boiling Point | 505.5 ± 60.0 °C |
Density (Predicted) | 1.237 ± 0.06 g/cm³ |
Solubility | Slightly soluble in chloroform and methanol |
Ditazole emerged during the 1960s–1970s, a period marked by targeted exploration of heterocyclic scaffolds for anti-inflammatory applications. Initially designated S-222 during preclinical development, its discovery arose from systematic modifications of oxazole templates to enhance platelet inhibition while retaining NSAID-like efficacy [3] [7]. Key milestones include:
Despite promising early data, ditazole saw limited global adoption. By the 1990s, it was withdrawn or restricted in multiple markets due to the emergence of safer antiplatelet agents (e.g., clopidogrel) and refined NSAIDs. Its primary therapeutic niche remains confined to regional use in Southern Europe for arterial thromboprophylaxis [3] [5].
Table 2: Historical Timeline of Ditazole Development
Year | Event |
---|---|
1960s | Initial synthesis and biological screening |
1971 | Pharmacological characterization published |
1975 | Official adoption of "ditazole" as INN |
1980s | Marketed as Ageroplas® in Spain/Portugal |
1990s–Present | Limited to specific regional formularies |
Ditazole belongs to the aryloxazole subclass of heterocyclic compounds, characterized by a five-membered ring containing oxygen (O1) and nitrogen (N1) at the 1- and 3-positions, respectively. Its 4,5-diphenyl substitution pattern enhances steric bulk and π-stacking capacity—critical for biomolecular recognition [6] [7]. Key classification attributes include:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5